Cas no 825633-03-2 (2-Propen-1-one, 1-(4-acetylphenyl)-3-(dimethylamino)-, (2E)-)

2-Propen-1-one, 1-(4-acetylphenyl)-3-(dimethylamino)-, (2E)- structure
825633-03-2 structure
Product name:2-Propen-1-one, 1-(4-acetylphenyl)-3-(dimethylamino)-, (2E)-
CAS No:825633-03-2
MF:C13H15NO2
MW:217.263703584671
CID:688205
PubChem ID:71418109

2-Propen-1-one, 1-(4-acetylphenyl)-3-(dimethylamino)-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-(4-acetylphenyl)-3-(dimethylamino)-, (2E)-
    • 1-(4-acetylphenyl)-3-(dimethylamino)prop-2-en-1-one
    • 825633-03-2
    • DTXSID80837437
    • Inchi: InChI=1S/C13H15NO2/c1-10(15)11-4-6-12(7-5-11)13(16)8-9-14(2)3/h4-9H,1-3H3
    • InChI Key: CZJBANWWHTZACU-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=CC=C(C=C1)C(=O)C=CN(C)C

Computed Properties

  • Exact Mass: 217.110278721g/mol
  • Monoisotopic Mass: 217.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 37.4Ų
  • XLogP3: 1.7

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